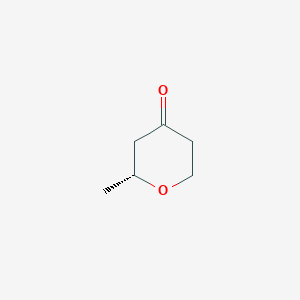

(R)-2-Methyltetrahydropyran-4-one

Descripción

Significance of Chiral Cyclic Ethers in Contemporary Synthesis

Chiral cyclic ethers, such as those based on the tetrahydropyran (B127337) (THP) framework, are ubiquitous structural motifs found in a vast array of biologically active natural products and pharmaceutical agents. Their importance stems from the defined three-dimensional arrangement of atoms, which is often crucial for specific molecular recognition and biological function. The tetrahydropyran ring system imparts a degree of conformational rigidity and influences properties like solubility and metabolic stability, making it a favored structural component in drug design enamine.net. The development of new synthetic methodologies to access these scaffolds in an enantiomerically pure form is a highly active area of research, driven by the need for more effective and selective therapeutic agents enamine.net.

Overview of (R)-2-Methyltetrahydropyran-4-one within Chiral Building Block Repertoire

This compound is a member of the chiral tetrahydropyranone family, which serves as versatile intermediates in organic synthesis. As a chiral building block, it provides a pre-formed, stereochemically defined six-membered ring system containing a ketone functionality and a stereocenter at the C2 position. This combination of features allows for a wide range of subsequent chemical transformations, including nucleophilic additions to the carbonyl group and elaborations at the alpha positions, all while retaining the crucial stereochemical information. Its utility lies in its ability to be incorporated into more complex molecular architectures, significantly simplifying the synthetic route to target molecules with multiple stereocenters enamine.net.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-methyloxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOPUXINXNVMKJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601281473 | |

| Record name | (2R)-Tetrahydro-2-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82110-22-3 | |

| Record name | (2R)-Tetrahydro-2-methyl-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82110-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-Tetrahydro-2-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 2 Methyltetrahydropyran 4 One

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure (R)-2-Methyltetrahydropyran-4-one relies heavily on strategies that can effectively control the stereochemistry at the C2 position. The primary approaches involve the use of readily available chiral starting materials or the application of asymmetric catalytic methods to induce chirality during the formation of the tetrahydropyranone ring.

Chiral Pool Approaches for Accessing this compound

Chiral pool synthesis is a powerful strategy that utilizes abundant, naturally occurring enantiopure compounds as starting materials. wikipedia.org This approach leverages the inherent chirality of these precursors to build more complex chiral molecules, often preserving the original stereocenter throughout the reaction sequence. wikipedia.org

Optically pure precursors such as alkyl (S)-3-hydroxybutyrate and (S)-propylene oxide serve as excellent starting points for the synthesis of this compound. acs.orgresearchgate.net These materials are commercially available and provide a pre-existing stereocenter that can be elaborated into the target molecule.

A common strategy involves the conversion of these precursors into a key intermediate, (S)-5-hydroxyhex-1-en-3-one. acs.orgresearchgate.net For instance, alkyl (S)-3-hydroxybutyrate can be transformed through a series of standard organic reactions to yield this hydroxy enone. Similarly, (S)-propylene oxide, a versatile chiral epoxide, can be opened by a suitable nucleophile and subsequently oxidized to afford the same key intermediate. acs.orgresearchgate.netsigmaaldrich.com

| Precursor | Key Intermediate | Target Molecule |

| Alkyl (S)-3-hydroxybutyrate | (S)-5-hydroxyhex-1-en-3-one | This compound |

| (S)-Propylene oxide | (S)-5-hydroxyhex-1-en-3-one | This compound |

This table outlines the chiral pool precursors and the key intermediate in the synthesis of this compound.

The crucial step in forming the tetrahydropyranone ring is the cyclization of the chiral aliphatic precursor, (S)-5-hydroxyhex-1-en-3-one. acs.orgresearchgate.net An intramolecular oxy-Michael reaction, where the hydroxyl group adds to the α,β-unsaturated ketone, is a direct method to construct the heterocyclic ring. acs.orgresearchgate.net However, acid-catalyzed conditions for this direct cyclization have been shown to lead to a loss of optical purity, which is a significant drawback when high enantiomeric excess is required. acs.orgresearchgate.net

To circumvent this issue, an alternative and more effective method involves a two-step process. First, an oxidative palladium-catalyzed ring closure of (S)-5-hydroxyhex-1-en-3-one is performed to yield the intermediate (2S)-2-methyl-2,3-dihydropyran-4-one. acs.orgresearchgate.net This reaction preserves the stereochemical integrity of the chiral center. Subsequent hydrogenation of the double bond in the dihydropyranone intermediate cleanly affords the desired this compound with high optical purity. acs.orgresearchgate.net

Another reported approach starting from alkyl (S)-3-hydroxybutyrate involves its elaboration into a carbonyl-protected (6S)-6-methyl-5,6-dihydropyran-2,4-dione derivative. acs.orgresearchgate.net This intermediate can then undergo partial reduction and dehydration to furnish (2S)-2-methyl-2,3-dihydropyran-4-one, which is then hydrogenated as previously described. Alternatively, a one-step reduction of the dione (B5365651) derivative can directly yield this compound after deprotection. acs.orgresearchgate.net

Asymmetric Catalysis in the Formation of the Tetrahydropyranone Ring System

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter from achiral or racemic starting materials through the use of a chiral catalyst.

While specific examples of enzyme-catalyzed reductions to directly form this compound are not extensively detailed in the provided context, biocatalysis is a well-established method for stereoselective reductions. Enzymes, such as ketoreductases, can exhibit high levels of enantioselectivity and are often used to reduce a prochiral ketone to a chiral alcohol. This approach could be theoretically applied to a precursor of 2-methyltetrahydropyran-4-one to establish the desired stereocenter.

Metal-catalyzed reactions are pivotal in modern organic synthesis for forming heterocyclic rings. As mentioned earlier, an oxidative palladium(II)-catalyzed ring closure is a key step in a highly efficient route to this compound from chiral precursors. acs.orgresearchgate.net This transformation proceeds through the intermediate (2S)-2-methyl-2,3-dihydropyran-4-one, effectively preserving the optical purity of the starting material. acs.orgresearchgate.net

The palladium-catalyzed oxidative cyclization of γ-heteroalkenyl β-keto amides has also been shown to be an efficient method for constructing various six-membered oxygen-containing heterocycles. organic-chemistry.org While this specific example does not directly yield this compound, it highlights the utility of palladium catalysis in forming tetrahydropyranone-like structures. Furthermore, palladium-catalyzed oxidative Heck redox-relay strategies have been developed for the synthesis of other substituted tetrahydropyrans, demonstrating the versatility of this catalytic system. nih.gov

| Catalytic Approach | Description | Relevance to this compound |

| Oxidative Pd-catalyzed Ring Closure | Cyclization of a hydroxy enone to a dihydropyranone. | A key step in the synthesis from chiral precursors, preserving optical purity. acs.orgresearchgate.net |

This table summarizes the metal-catalyzed approach for the synthesis of the tetrahydropyranone ring system.

Organocatalytic Strategies for Enantiocontrol

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydropyran (B127337) structures, offering a metal-free approach to establishing stereocenters. nih.gov These strategies often rely on bifunctional catalysts that activate both the nucleophile and the electrophile, guiding the reaction pathway to the desired enantiomer.

A notable organocatalytic approach involves a domino Michael-hemiacetalization reaction. nih.gov For instance, the reaction of various 1,3-dicarbonyl compounds with (E)-3-aryl-2-nitroprop-2-en-1-ols can be catalyzed by a thiourea-based organocatalyst. nih.gov This process generates functionalized tetrahydropyranols with multiple stereocenters, which can then be further transformed. nih.gov The use of bifunctional organocatalysts that activate via hydrogen bonding is a promising strategy for achieving high enantioselectivity in the construction of chiral tetrahydropyrans. researchgate.net

Another sophisticated organocatalytic method is a one-pot Michael/Henry/ketalization sequence. nih.gov This cascade reaction utilizes a bifunctional quinine-based squaramide organocatalyst to construct highly functionalized tetrahydropyrans from acetylacetone (B45752) or β-keto esters, β-nitrostyrenes, and alkynyl aldehydes. nih.gov The resulting products are obtained with excellent enantiomeric excesses, often between 93–99% ee, and high diastereomeric ratios after a single crystallization. nih.gov

| Catalyst Type | Reaction | Key Substrates | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Quinine-based squaramide | Michael/Henry/ketalization | β-keto esters, β-nitrostyrenes, alkynyl aldehydes | 93–99% | >20:1 | nih.gov |

| Thiourea-based | Domino Michael-hemiacetalization | 1,3-dicarbonyls, α-hydroxymethyl nitroalkenes | Not specified | Not specified | nih.govresearchgate.net |

Diastereoselective Prins Cyclization Strategies for Pyranone Derivatives

The Prins cyclization is a robust and widely utilized method for the stereoselective synthesis of the tetrahydropyran ring. beilstein-journals.orgnih.gov This reaction involves the acid-catalyzed addition of an aldehyde or ketone to a homoallylic alcohol, which generates an oxocarbenium ion that subsequently cyclizes. organic-chemistry.org The stereochemical outcome of the cyclization is highly dependent on the geometry of the oxocarbenium ion intermediate and the nature of the nucleophile that terminates the reaction. nih.gov

A diastereoselective route to cis-2,6-disubstituted tetrahydropyran-4-ones can be achieved through a silyl (B83357) enol ether Prins cyclization. beilstein-journals.orgnih.gov In this approach, an oxocarbenium ion is generated from the reaction of a hydroxy-substituted silyl enol ether with an aldehyde. This intermediate is then trapped by the silyl enol ether to form the tetrahydropyranone ring with high diastereoselectivity. beilstein-journals.orgnih.gov The choice of Lewis acid in silyl-Prins cyclizations is crucial, as it can dictate the reaction pathway and the resulting stereochemistry. uva.es

Furthermore, an aqueous Prins cyclization catalyzed by phosphomolybdic acid has been shown to produce 4-hydroxytetrahydropyran derivatives with high cis-selectivity. organic-chemistry.org This environmentally friendly method proceeds at room temperature and utilizes water as both the solvent and the nucleophile. organic-chemistry.org The reaction is believed to proceed through a chair-like transition state of an (E)-oxocarbenium ion, leading to the observed high diastereoselectivity. organic-chemistry.org

| Cyclization Strategy | Catalyst/Promoter | Key Features | Stereoselectivity | Reference |

| Silyl-Prins Cyclization | Lewis Acids (e.g., SnBr₄, BF₃·OEt₂) | Utilizes silyl enol ethers to form tetrahydropyran-4-ones. | High diastereoselectivity for cis-2,6-disubstitution. | beilstein-journals.orgnih.govuva.es |

| Aqueous Prins Cyclization | Phosphomolybdic Acid | Environmentally friendly, uses water as solvent and nucleophile. | High cis-selectivity for 4-hydroxytetrahydropyrans. | organic-chemistry.org |

Alternative Synthetic Routes and Process Development

Beyond highly specialized stereoselective methods, the practical synthesis of this compound also relies on the development of scalable and efficient manufacturing routes. This includes the use of chiral pool starting materials, innovative ring-closing reactions, and reliable hydrogenation techniques.

Scalable Manufacturing Routes to Chiral 2-Methyltetrahydropyran-4-one

The large-scale production of enantiomerically pure 2-methyltetrahydropyran-4-one necessitates the development of robust and economically viable synthetic routes. acs.org One successful approach starts from readily available chiral pool precursors such as (S)-propylene oxide or an alkyl (S)-3-hydroxybutyrate. acs.org A key step in this route is the cyclization of (S)-5-hydroxyhex-1-en-3-one. acs.org While direct acid-catalyzed intramolecular oxy-Michael addition can lead to a loss of optical purity, a two-step sequence involving an oxidative palladium-catalyzed ring closure to form (2S)-2-methyl-2,3-dihydropyran-4-one, followed by hydrogenation, effectively preserves the stereochemical integrity. acs.org

Another scalable strategy involves the elaboration of an alkyl (S)-3-hydroxybutyrate into a carbonyl-protected (6S)-6-methyl-5,6-dihydropyran-2,4-dione derivative. acs.org Subsequent partial reduction and dehydration also yield the key intermediate (2S)-2-methyl-2,3-dihydropyran-4-one. acs.org A more direct alternative from this intermediate involves a one-step reduction of the carbonyl group to furnish (2S)-2-methyltetrahydropyran-4-one after deprotection. acs.org The development of manufacturing processes for related tetrahydropyran structures has also highlighted the importance of addressing challenges such as exothermic reactions and the control of diastereomeric impurities through continuous stirred-tank reactor (CSTR) processes and optimized purification methods. acs.org

Ring-Closing Reactions in Tetrahydropyranone Formation

Ring-closing metathesis (RCM) has become a cornerstone in the synthesis of various cyclic compounds, including oxygen heterocycles like tetrahydropyrans. rsc.orgwikipedia.org RCM utilizes metal catalysts, typically ruthenium-based, to form a new double bond within a molecule, leading to cyclization and the release of a small volatile alkene like ethylene. wikipedia.org This methodology is valued for its functional group tolerance and its ability to form rings of various sizes. wikipedia.org

In the context of tetrahydropyranone synthesis, RCM can be applied to acyclic precursors containing two terminal alkene functionalities. While many applications focus on the formation of dihydropyrans, subsequent modification of the resulting double bond can lead to the desired saturated tetrahydropyranone structure. beilstein-journals.org For example, a ring-closing enyne metathesis can be employed to generate a dihydropyran ring, which can then be subjected to further transformations. beilstein-journals.org The choice of catalyst, such as Grubbs' first or second-generation catalysts, can significantly influence the efficiency and outcome of the RCM reaction. beilstein-journals.org

Hydrogenation Reactions for Alkenyl Bond Saturation

The saturation of a carbon-carbon double bond within a dihydropyranone intermediate is a critical final step in several synthetic routes to 2-methyltetrahydropyran-4-one. acs.orgresearchgate.net This transformation is typically achieved through catalytic hydrogenation.

A key consideration in this step is the preservation of the existing stereocenter at the 2-position. It has been demonstrated that the hydrogenation of the alkenyl bond in (2S)-2-methyl-2,3-dihydropyran-4-one can be performed without compromising the optical purity of the product. acs.org This indicates that the hydrogenation conditions can be controlled to avoid racemization. The catalytic hydrogenation of a related enone substrate has been shown to proceed with high diastereoselectivity, influenced by the stereochemistry of existing substituents on the pyran ring. researchgate.net While general methods for the selective hydrogenation of various functionalized alkenes exist, the specific application to dihydropyranones requires careful optimization to ensure both complete saturation and retention of the desired stereochemistry. nih.gov

Chemical Reactivity and Stereoselective Transformations of R 2 Methyltetrahydropyran 4 One

Stereoselective Reduction Reactions of the Ketone Moiety

The reduction of the carbonyl group in (R)-2-methyltetrahydropyran-4-one to a secondary alcohol introduces a new stereocenter, leading to the formation of diastereomeric products: cis- and trans-2-methyltetrahydropyran-4-ol. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the reaction conditions.

The diastereoselectivity of the hydride reduction of 2-methyltetrahydropyran-4-one has been studied using various reagents. cdnsciencepub.com The stereochemical course of the reduction, whether it proceeds via "axial" or "equatorial" attack on the predominant chair conformation, dictates the ratio of the resulting cis (axial alcohol) and trans (equatorial alcohol) diastereomers.

With standard borohydride (B1222165) reagents like Sodium borohydride (NaBH₄) and Potassium borohydride (KBH₄), the reduction shows a preference for axial attack, yielding the equatorial alcohol as the major product. cdnsciencepub.com However, the use of sterically hindered trialkylborohydrides, such as L-Selectride, dramatically alters the stereochemical outcome. cdnsciencepub.comresearchgate.net In a surprising result, the reduction of 2-methyltetrahydropyran-4-one with L-Selectride yields predominantly the equatorial alcohol, which is contrary to the high axial-alcohol selectivity typically observed in the reduction of substituted cyclohexanones with this bulky reagent. cdnsciencepub.comnih.gov

The product distribution for the reduction of 2-methyltetrahydropyran-4-one with different hydride reagents is summarized in the table below.

| Reducing Agent | % Equatorial Alcohol (trans) | % Axial Alcohol (cis) |

|---|---|---|

| NaBH₄ | 85 | 15 |

| KBH₄ | 84 | 16 |

| L-Selectride | 73 | 27 |

| K-Selectride | 69 | 31 |

Data sourced from Wigfield, D. C., & Phelps, D. J. (1974). The chemistry of 2-methyltetrahydropyran-4-one: An L-Selectride reaction that gives predominantly the equatorial alcohol. Canadian Journal of Chemistry, 52(11), 2045-2048. cdnsciencepub.com

The mechanism for the reduction of cyclic ketones by metal hydrides involves the nucleophilic addition of a hydride ion to the carbonyl carbon. dalalinstitute.comlibretexts.org The stereoselectivity is generally governed by steric and electronic factors in the transition state. gatech.edu For unhindered ketones, attack from the axial face is often preferred to avoid torsional strain with the adjacent axial hydrogens. gatech.edu For sterically hindered reagents like L-Selectride, attack typically occurs from the less hindered equatorial face to yield the axial alcohol. nih.gov

The anomalous behavior of 2-methyltetrahydropyran-4-one, particularly with L-Selectride, suggests that a simple steric argument is insufficient. cdnsciencepub.com It has been proposed that the ring oxygen atom plays a crucial role in the reaction mechanism. cdnsciencepub.com

Two potential mechanisms have been suggested to explain the unexpected stereochemical outcome in the reduction of 2-methyltetrahydropyran-4-one. cdnsciencepub.com Both proposals invoke the participation of the heterocyclic oxygen atom:

Complexation Mechanism: The Lewis acidic lithium ion of L-Selectride may coordinate with the ring oxygen. This interaction could lock the conformation of the ring and deliver the hydride intramolecularly to the carbonyl group, leading to the observed product distribution.

Acyclic Mechanism: The reaction may proceed through a transient ring-opened species. The reducing agent could interact with the acyclic form before ring closure determines the final stereochemistry of the alcohol.

These hypotheses highlight the significant electronic influence of the endocyclic oxygen atom on the reactivity of the ketone, distinguishing it from its carbocyclic analogue, 3-methylcyclohexanone. cdnsciencepub.com

Derivatization and Functional Group Interconversions

Beyond reduction, the functional groups of this compound can be modified to access a variety of other useful synthetic intermediates.

The ketone carbonyl group is a versatile handle for numerous chemical transformations. Standard ketone derivatization reactions can be applied, although the specific stereoelectronic environment of the tetrahydropyran (B127337) ring can influence reactivity.

Acetal (B89532) Formation: Reaction with alcohols or diols under acidic catalysis can protect the ketone as an acetal or ketal. This is a common strategy in multi-step syntheses to prevent the ketone from reacting with nucleophiles or reducing agents intended for other parts of a molecule. nih.gov

Wittig Reaction: The ketone can be converted into an alkene through the Wittig reaction, which involves treatment with a phosphorus ylide. uop.edu.pk This allows for the introduction of an exocyclic double bond at the C4 position.

Hydrazone/Oxime Formation: Condensation with hydrazine (B178648) derivatives (like 2,4-dinitrophenylhydrazine) or hydroxylamine (B1172632) yields the corresponding hydrazones or oximes. nih.gov These derivatives can be useful for characterization or for further transformations, such as the Beckmann rearrangement of oximes.

Enolate Formation and Alkylation: Treatment with a suitable base can generate an enolate at the C3 or C5 position, which can then be reacted with electrophiles, such as alkyl halides, to introduce substituents alpha to the carbonyl group.

The methyl group at the C2 position is largely unreactive, being a simple alkyl substituent. However, the cyclic ether linkage is susceptible to cleavage under certain conditions.

Ring Opening: Strong acids, particularly hydrogen halides like hydrogen iodide (HI), can effect the ring opening of the tetrahydropyran ether. stackexchange.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of 2-methyl substituted cyclic ethers, the attack typically occurs via an Sₙ2 mechanism at the less sterically hindered carbon (C6), leading to a 5-halohexan-2-ol derivative. stackexchange.com Strong Lewis acids have also been shown to cleave the C-O bonds in similar tetrahydropyran systems. google.com

General Organic Reactions Involving the Tetrahydropyranone Ring System

The tetrahydropyranone ring system is a prevalent structural motif in a multitude of natural products and serves as a versatile building block in organic synthesis. acs.orgresearchgate.net The reactivity of this heterocyclic system is primarily dictated by the presence of the ketone functional group and the ether linkage within the six-membered ring. These features allow for a variety of chemical transformations, enabling the construction of more complex molecular architectures. The reactivity can be influenced by substituents on the ring, such as the methyl group in this compound, which can impart stereochemical control in reactions.

The general reactivity of tetrahydropyran-4-ones includes reactions at the carbonyl group, transformations involving the α-protons, and reactions that modify the ring structure itself. These compounds are reactive towards both nucleophiles and electrophiles, making them valuable intermediates. chemicalbook.com For instance, the carbonyl group is susceptible to nucleophilic attack, while the α-carbons can be functionalized via enolate chemistry. The ring oxygen can also participate in reactions, although this is less common under standard conditions. chemicalbook.com

Key Reaction Types and Research Findings

Research into the reactivity of the tetrahydropyranone core has led to the development of several synthetic methodologies. These reactions are often stereoselective, particularly when a chiral center is present, as in this compound.

Nucleophilic Addition to the Carbonyl Group: The ketone at the C-4 position is a primary site for reactivity, readily undergoing addition reactions with various nucleophiles. Organometallic reagents, such as Grignard and Gilman reagents, can be used to introduce carbon substituents at this position. For example, the addition of Grignard reagents to 2,6-disubstituted 3-diethoxyphosphoryldihydropyran-4-ones occurs with high stereoselectivity, preferentially via axial attack of the nucleophile. nih.gov

Enolate and Enamine Chemistry: The protons on the carbons alpha to the carbonyl group (C-3 and C-5) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of functional groups at these positions. Aldol (B89426) reactions and condensations are common transformations. For instance, an intramolecular aldol condensation of highly substituted tetrahydro-4H-pyran-4-ones can be used to synthesize hexahydro-6H-isochromen-6-ones with high yield and diastereoselectivity. chemicalbook.com

Michael Additions: Tetrahydropyranone derivatives can also be synthesized via intramolecular Michael additions. acs.org In the synthesis of highly substituted tetrahydropyran-4-ones, a tandem Knoevenagel condensation/intramolecular Michael addition sequence is a key step that proceeds with high diastereoselectivity. acs.org This type of reaction is crucial for constructing the tetrahydropyran ring itself.

Horner-Wadsworth-Emmons Olefination: This reaction is a powerful tool for introducing an exocyclic double bond onto the tetrahydropyranone ring. It has been successfully employed in the synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones from the corresponding 3-diethoxyphosphoryltetrahydropyran-4-ones. nih.gov This transformation highlights the ability to functionalize the α-position of the ketone.

Cyclization and Ring-Forming Reactions: The tetrahydropyranone ring itself is often the product of strategic cyclization reactions. The Prins cyclization, for example, which involves the reaction of a homoallylic alcohol with an aldehyde, can produce tetrahydropyran-4-ol derivatives. organic-chemistry.org Another powerful method is the hetero-Diels-Alder reaction, which can construct the six-membered ring with a high degree of stereocontrol. acs.orgresearchgate.net

The following tables summarize some of the key reactions involving the tetrahydropyranone ring system, based on published research findings.

Table 1: Synthesis of Substituted Tetrahydropyran-4-ones

| Starting Materials | Reagents/Catalyst | Product | Key Findings | Reference(s) |

| β-ketoesters and aldehydes | BF3·OEt2 | Highly substituted tetrahydropyran-4-ones | The reaction proceeds via a tandem Knoevenagel condensation and intramolecular Michael addition, yielding a single diastereomer. | acs.org |

| Pent-2-yne-1,5-diols and Michael acceptors | Ruthenium catalyst, then acid catalyst | Highly substituted tetrahydro-4H-pyran-4-ones | A 6-endo trig cyclization of the intermediate β-hydroxyenones occurs with high diastereoselectivity. | chemicalbook.com |

| Homoallylic alcohols and aldehydes | Phosphomolybdic acid | all-cis-Tetrahydropyran-4-ol derivatives | The Prins cyclization occurs in water at room temperature with high yields and selectivity. | organic-chemistry.org |

| bis(2-chloroethyl)ether | Zr-Ce-Ti-Al composite oxide, cesium iodide, CO2 | Tetrahydropyran-4-one | A high-yielding synthesis with a purity of 99.7%. | chemicalbook.com |

Table 2: Stereoselective Transformations of Tetrahydropyranone Derivatives

| Substrate | Reagents | Product | Stereoselectivity | Reference(s) |

| 6-alkyl(aryl)-3-diethoxyphosphoryldihydropyran-4-one | Isopropylmagnesium chloride | 2,6-disubstituted-3-diethoxyphosphoryltetrahydropyran-4-ones | The addition occurs preferentially via axial attack. | nih.gov |

| 6-alkyl(aryl)-3-diethoxyphosphoryldihydropyran-4-one | Gilman reagents (Ph2CuLi, n-Bu2CuLi), TMSCl | 2,6-disubstituted-3-diethoxyphosphoryltetrahydropyran-4-ones | Yields mixtures of diastereoisomers. | nih.gov |

| 3-diethoxyphosphoryltetrahydropyran-4-ones | Formaldehyde, K2CO3 | 3-methylidenetetrahydropyran-4-ones | Horner-Wadsworth-Emmons olefination to introduce the exocyclic double bond. | nih.gov |

| Highly substituted tetrahydro-4H-pyran-4-ones | Mild basic conditions | Hexahydro-6H-isochromen-6-ones | Intramolecular aldol condensation proceeds with excellent yield and diastereoselectivity. | chemicalbook.com |

These examples underscore the synthetic utility of the tetrahydropyranone ring system as a template for generating molecular diversity and complexity, often with a high degree of stereochemical control. The presence of the methyl group in this compound would be expected to significantly influence the stereochemical outcome of these and other reactions.

Stereochemical and Conformational Analysis of R 2 Methyltetrahydropyran 4 One

Identification and Characterization of Conformational Isomers

The tetrahydropyran-4-one ring typically adopts a chair conformation to minimize torsional strain. For (R)-2-methyltetrahydropyran-4-one, the primary conformational isomerism arises from the orientation of the methyl group at the C2 position, which can be either axial or equatorial. This leads to two principal chair conformers in equilibrium.

(2R)-equatorial-methyltetrahydropyran-4-one: In this conformer, the methyl group occupies an equatorial position on the chair ring.

(2R)-axial-methyltetrahydropyran-4-one: In this conformer, the methyl group is situated in an axial position.

In addition to the chair conformations, twist-boat conformations are also possible, though they are generally higher in energy and thus less populated at equilibrium. For substituted tetrahydropyranones, three stable conformers are often considered: a chair form with an equatorial substituent, a chair form with an axial substituent, and a twist-boat form. acs.org

Quantitative Analysis of Conformational Energies

The relative stability of the conformational isomers of this compound is determined by their respective conformational energies. This can be assessed through computational methods and inferred from experimental data on analogous systems.

Axial-Equatorial Equilibria of Substituents

In substituted cyclohexanes, which serve as a useful model, a substituent generally prefers the equatorial position to avoid steric strain arising from 1,3-diaxial interactions. masterorganicchemistry.comlibretexts.orgpressbooks.pub For methylcyclohexane, the equatorial conformer is more stable than the axial conformer by approximately 1.7 kcal/mol. masterorganicchemistry.com This energy difference arises from gauche-butane-like interactions between the axial methyl group and the axial hydrogens at C3 and C5.

Table 1: Comparison of Conformational Preferences in Cyclic Systems

| Compound | More Stable Conformer | Energy Difference (kcal/mol) | Reference |

| Methylcyclohexane | Equatorial | ~1.7 | masterorganicchemistry.com |

| 2-Phenyltetrahydropyran-4-one | Equatorial (Calculated) | Varies with substituents | acs.org |

Note: Data for this compound is not available and is inferred from analogous systems.

Impact of Hyperconjugative Interactions on Conformational Stability

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, can influence conformational stability. wikipedia.org In the context of this compound, several hyperconjugative interactions can be considered:

σ(C-H) → σ(C-O) and σ(C-C) → σ(C-O):** These interactions, often referred to as the anomeric effect in related systems, can stabilize certain conformations. The strength of these interactions depends on the dihedral angle between the donor and acceptor orbitals.

The relative importance of these hyperconjugative interactions in stabilizing the axial versus the equatorial conformer requires detailed computational analysis, such as Natural Bond Orbital (NBO) analysis.

Stereoelectronic Effects within the Tetrahydropyranone Ring

Stereoelectronic effects, which encompass the influence of orbital alignment on molecular properties, are critical in understanding the structure and reactivity of this compound. wikipedia.org The presence of the ring oxygen and the carbonyl group introduces significant electronic asymmetry.

Relationship between Conformation and Reactivity

The conformation of this compound is intrinsically linked to its reactivity. The accessibility of the carbonyl group to nucleophilic attack, for instance, will differ between the axial and equatorial conformers of the methyl group.

In the axial conformer, the methyl group may exert some steric hindrance to the approach of a nucleophile from the axial face. Conversely, in the equatorial conformer, the axial face might be more accessible. The stereochemical outcome of reactions at the carbonyl carbon is therefore dependent on the conformational equilibrium and the relative reactivity of each conformer.

Stereoelectronic effects also play a crucial role in dictating reactivity. The alignment of the interacting orbitals in the transition state of a reaction is a key determinant of the reaction barrier. For example, the Felkin-Anh model and its refinements, which predict the stereoselectivity of nucleophilic additions to carbonyl groups, are based on stereoelectronic principles. The specific stereoelectronic environment of the tetrahydropyranone ring in this compound will influence the preferred trajectory of nucleophilic attack and thus the stereochemistry of the resulting alcohol. Studies on related cyclic ketones have shown that the facial selectivity of nucleophilic attack is governed by a combination of steric and stereoelectronic factors. pitt.eduresearchgate.net

Advanced Spectroscopic Characterization in Research on R 2 Methyltetrahydropyran 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomeric Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can distinguish between stereoisomers, which have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms.

Proton NMR (¹H NMR) Analysis of Stereoisomers

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the stereochemistry of molecules like 2-methyltetrahydropyran-4-one. The chemical shifts, coupling constants, and spatial correlations of protons within the molecule allow for the differentiation of diastereomers and enantiomers.

In the case of 2-methyltetrahydropyran-4-one, the orientation of the methyl group at the C2 position (axial or equatorial) significantly influences the chemical shifts of neighboring protons. For instance, the proton at C2 will exhibit a different chemical shift and coupling pattern depending on its cis or trans relationship with the methyl group. Lowering the symmetry of the molecule through derivatization can lead to discernible differences in the NMR spectra, aiding in the structural assignment of the parent compounds. dtic.mil Repeated crystallizations of a mixture of stereoisomers can yield a single, pure stereoisomer with over 95% purity as determined by ¹H NMR. dtic.mil

Interactive ¹H NMR Data Table for 4-Methyltetrahydropyran

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.65 | m | H-2, H-6 (equatorial) |

| 3.35 | m | H-2, H-6 (axial) |

| 1.70 | m | H-3, H-5 (equatorial) |

| 1.50 | m | H-3, H-5 (axial) |

| 1.25 | m | H-4 |

| 0.95 | d | CH₃ |

Carbon-13 NMR (¹³C NMR) Analysis of Stereoisomers

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of each signal is sensitive to the local electronic environment, including stereochemical differences.

For 2-methyltetrahydropyran-4-one, the chemical shift of the methyl carbon and the carbons within the pyran ring (C2, C3, C5, and C6) will differ between the cis and trans isomers. These differences, although sometimes small, are often sufficient to distinguish between diastereomers. The determination of ¹³C-¹H coupling constants can further aid in the unambiguous assignment of stereoisomers. dtic.mil

Interactive ¹³C NMR Data Table for 2-Methyltetrahydropyran

| Chemical Shift (ppm) | Assignment |

| 73.5 | C-2 |

| 33.1 | C-3 |

| 26.3 | C-4 |

| 23.5 | C-5 |

| 67.8 | C-6 |

| 22.1 | CH₃ |

Note: This table shows data for the related compound 2-Methyltetrahydropyran. chemicalbook.com The presence of the ketone at the 4-position in the target molecule would significantly alter the chemical shifts of the adjacent carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds. These techniques are valuable for confirming the presence of key structural features in (R)-2-Methyltetrahydropyran-4-one.

The IR spectrum of a related compound, tetrahydro-4-methyl-2H-pyran-2-one, shows characteristic absorption bands. nist.gov A strong absorption band corresponding to the C=O stretching vibration of the ketone group is expected in the region of 1700-1725 cm⁻¹. The C-O-C stretching vibration of the ether linkage in the tetrahydropyran (B127337) ring would typically appear in the 1250-1050 cm⁻¹ region. The presence of C-H stretching vibrations from the methyl group and the methylene (B1212753) groups of the ring would be observed around 2850-3000 cm⁻¹. The entire IR spectrum serves as a unique "fingerprint" for the molecule, allowing for its identification. docbrown.info

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be used to further probe the vibrations of the carbon backbone and the methyl group.

Mass Spectrometry (MS) in Structural Assignment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions.

In the analysis of this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (114.14 g/mol ). sigmaaldrich.commanchesterorganics.com The fragmentation pattern provides valuable clues about the structure. For instance, the cleavage of the tetrahydropyran ring can lead to characteristic fragment ions. The identification of bioactive chemical compounds through GC-MS is based on peak area, retention time, molecular weight, and molecular formula. researchgate.net

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for separating stereoisomers and assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

Separating stereoisomers, particularly enantiomers, often requires the use of a chiral stationary phase (CSP) in HPLC. mdpi.com This technique, known as chiral HPLC, is highly effective for preparing enantiopure compounds. nih.gov Alternatively, diastereomers can be separated using normal-phase HPLC on a silica (B1680970) gel column. nih.gov For compounds with two stereogenic centers, like some substituted amino acids, all four stereoisomers can be separated in a single chromatographic run under optimized conditions. mdpi.com

Gas chromatography can also be used for the analysis of volatile compounds like 2-methyltetrahydropyran. nist.gov The NIST WebBook provides gas chromatography data for the related compound tetrahydro-4-methyl-2H-pyran-2-one. nist.gov The purity of the compound can be determined by the presence of a single major peak in the chromatogram. For instance, repeated crystallizations can lead to a purity of over 95% for a single stereoisomer. dtic.mil

Reverse-phase HPLC methods have also been successfully developed to separate stereoisomers of related compounds. nih.gov These methods often utilize columns like C18 and mobile phases consisting of acetonitrile (B52724) and water with additives like trifluoroacetic acid. nih.gov

Theoretical and Computational Investigations of R 2 Methyltetrahydropyran 4 One

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. github.io Machine learning techniques, particularly Graph Neural Networks (GNNs), have emerged as a rapid and accurate method for predicting NMR spectral properties by considering the entire molecular graph. d-nb.infochemaxon.com These methods can be trained on large databases of existing experimental or high-level computational data. d-nb.info For more traditional quantum chemical approaches, DFT methods are commonly employed to calculate the magnetic shielding tensors, from which the chemical shifts are derived. nih.gov The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). github.io

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for (R)-2-Methyltetrahydropyran-4-one (Note: These are hypothetical predicted values for illustrative purposes and would require specific calculations to be validated.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C2 | 75.2 | 4.1 (1H, m) |

| C3 | 45.8 | 2.5 (1H, dd), 2.3 (1H, m) |

| C4 | 208.1 | - |

| C5 | 45.8 | 2.3 (1H, m), 2.5 (1H, dd) |

| C6 | 67.5 | 3.8 (1H, dt), 3.6 (1H, ddd) |

| CH₃ | 21.3 | 1.3 (3H, d) |

Simulations of vibrational spectra, such as Infrared (IR) and Raman, are crucial for identifying functional groups and understanding the vibrational modes of a molecule. DFT calculations are widely used to compute the harmonic vibrational frequencies and intensities. nih.govnih.gov These calculations provide a theoretical spectrum that can be compared with experimental data, aiding in the assignment of observed absorption bands. nih.gov To improve accuracy, calculated frequencies are often scaled to account for anharmonicity and other systematic errors inherent in the computational method. arxiv.org Advanced techniques can also incorporate the effects of the condensed phase environment through molecular dynamics simulations. researchgate.netchimia.ch

Table 3: Predicted Vibrational Frequencies (cm⁻¹) and Intensities for Key Modes of this compound (Note: This is an illustrative table. Actual calculations would provide a full list of vibrational modes.)

| Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

|---|---|---|---|

| 2980-2850 | Medium | Strong | C-H stretching (aliphatic) |

| 1715 | Strong | Medium | C=O stretching |

| 1460-1440 | Medium | Medium | CH₂ scissoring |

| 1150-1050 | Strong | Medium | C-O-C stretching |

Computational Conformational Analysis

Mapping Potential Energy Surfaces

The potential energy surface (PES) of a molecule is a fundamental concept in computational chemistry that describes the energy of a system as a function of its geometry. For a molecule like this compound, the PES would be a complex hypersurface with multiple dimensions corresponding to its various degrees of freedom, such as bond lengths, bond angles, and dihedral angles.

Mapping the PES allows for the identification of stable conformations (local minima), transition states connecting these minima, and the energy barriers between them. The primary conformations of the tetrahydropyran-4-one ring are expected to be chair and boat forms, with various pseudo-rotational forms also possible. The presence of the methyl group at the C2 position and the ketone at the C4 position significantly influences the relative energies of these conformers.

For the related compound, 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, quantum-chemical calculations using the DFT B3LYP method with 6-31G(d) and 6-311+G(3df,2p) basis sets have shown that the most stable conformers exist in a "chair" conformation. In these conformers, the substituents can occupy either axial or equatorial positions, leading to different energy levels. For instance, in one stable conformer of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, the hydroxymethyl substituents are located equatorially, while in another, they are positioned axially and equatorially researchgate.net. A third conformer with both substituents in the axial position was also identified and was noted to form an intramolecular hydrogen bond researchgate.net.

For this compound, the chair conformation is also expected to be the most stable. The methyl group at the C2 position can be either in an axial or equatorial position. Generally, for substituted cyclohexanes and related heterocycles, the equatorial position is favored for steric reasons to minimize 1,3-diaxial interactions. Therefore, the equatorial-chair conformation of this compound is predicted to be the global minimum on its potential energy surface.

The table below illustrates the expected stable conformers for a substituted tetrahydropyran-4-one ring, which can be extrapolated to this compound.

| Conformer | Substituent Position(s) | Relative Stability |

| Chair | Equatorial | Most Stable |

| Chair | Axial | Less Stable |

| Boat | - | Generally a transition state or high-energy intermediate |

| Twist-Boat | - | Generally a transition state or high-energy intermediate |

This table is an illustrative representation based on general principles of conformational analysis for substituted cyclic systems.

Benchmarking Computational Methods for Conformational Energies

Benchmarking studies are essential to validate the performance of different computational methods for a specific class of molecules. While direct benchmarking data for this compound is scarce, studies on other organic molecules provide valuable guidance. For instance, a comprehensive benchmark of common efficient computational methods against coupled-cluster theory [CCSD(T)] has been performed for a range of reference organic molecules libretexts.org. Such studies help in selecting a method that offers the best balance between accuracy and computational cost.

For substituted tetrahydropyrans, Density Functional Theory (DFT) methods, such as B3LYP and M06-2X, often provide a good compromise. The inclusion of dispersion corrections (e.g., D3) is crucial for accurately describing the non-covalent interactions that can influence conformational preferences.

The following table summarizes a hypothetical benchmark of different computational methods for calculating the relative energy of the axial vs. equatorial conformer of a 2-methyl-substituted tetrahydropyran (B127337) ring. The values are illustrative and based on typical performance observed for similar systems.

| Computational Method | Basis Set | ΔE (Axial - Equatorial) (kcal/mol) | Expected Accuracy |

| Molecular Mechanics (MMFF) | - | 1.5 - 2.5 | Low to Medium |

| DFT (B3LYP) | 6-31G(d) | 1.8 - 2.2 | Medium |

| DFT (B3LYP-D3) | 6-311+G(d,p) | 1.9 - 2.1 | High |

| MP2 | cc-pVTZ | 2.0 - 2.3 | High |

| CCSD(T) | cc-pVTZ | 2.1 | Very High (Reference) |

This table is a hypothetical representation to illustrate the concept of benchmarking computational methods. Actual values for this compound would require specific calculations.

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. For this compound, several types of reactions can be envisaged, including nucleophilic addition to the carbonyl group, enolate formation and subsequent reactions, and ring-opening reactions.

While specific mechanistic studies on this compound are not readily found in the literature, computational studies on the reactions of other cyclic ketones and tetrahydropyran derivatives can provide valuable insights. For example, studies on the photochemical ring expansion of cyclic ketones have detailed the excited-state reaction mechanisms acs.org.

In the context of ground-state reactivity, the carbonyl group of this compound is a key reactive site. Nucleophilic attack can occur from either the axial or equatorial face, leading to different stereoisomeric products. Computational studies can predict the preferred direction of attack based on steric and electronic factors.

The table below outlines a hypothetical reaction, the reduction of the carbonyl group by a hydride source, and the key information that a mechanistic computational study would provide.

| Reaction Step | Computational Data | Insights Gained |

| Nucleophilic Attack | Transition State Geometry and Energy | Determination of the stereoselectivity (axial vs. equatorial attack) |

| Intermediate Formation | Geometry and Stability of the Tetrahedral Intermediate | Understanding the lifetime and subsequent reactivity of the intermediate |

| Protonation | Transition State for Proton Transfer | Elucidation of the role of the solvent or proton source |

| Product Formation | Relative Energies of the Product Stereoisomers | Prediction of the final product distribution |

This table illustrates the type of information obtained from a mechanistic computational study of a representative reaction.

Furthermore, computational studies on the oxidation of tetrahydropyran have shown that ring-opening reactions can be significant pathways, diminishing the concentration of certain intermediates researchgate.net. Similar pathways could be relevant in the reactions of this compound under specific conditions.

Applications of R 2 Methyltetrahydropyran 4 One As a Chiral Building Block in Complex Chemical Synthesis

Utility in Natural Product Synthesis

The tetrahydropyran (B127337) motif is a common structural feature in a vast number of biologically active natural products. The enantiomerically pure nature of (R)-2-Methyltetrahydropyran-4-one provides a strategic starting point for the stereocontrolled synthesis of these complex targets.

As a Key Intermediate in Bioactive Molecule Construction

This compound serves as a crucial intermediate in the construction of various bioactive molecules. Its pre-defined stereocenter at the C2 position allows for the transfer of chirality throughout a synthetic sequence, which is essential for achieving the desired biological activity of the final product. For instance, synthetic routes to highly substituted tetrahydropyran-4-ones often rely on diastereoselective reactions where the stereochemistry of the starting material dictates the outcome. acs.org Methodologies have been developed for the synthesis of functionalized 2-methyltetrahydropyran-4-ones, underscoring their importance as versatile intermediates. acs.org

Role in Pharmaceutical Intermediate Synthesis

The pharmaceutical industry increasingly relies on the development of single-enantiomer drugs to enhance efficacy and reduce side effects. nih.govmdpi.comresearchgate.net Chiral building blocks like this compound are instrumental in the efficient and stereoselective synthesis of active pharmaceutical ingredients (APIs). researchgate.netmolkem.comq100lifesciences.comzhishangchemical.com

Synthesis of Compounds with Potential Therapeutic Applications

The synthesis of (2S)-2-methyltetrahydropyran-4-one from readily available chiral pool precursors highlights its accessibility for large-scale manufacturing of pharmaceutical intermediates. acs.org One notable application is in the synthesis of analogs of biologically active compounds. For example, the tetrahydropyran ring is a key component in various drug candidates, and methods for its construction often involve intermediates that can be derived from chiral precursors like this compound. nih.gov

| Precursor/Intermediate | Target Compound Class/Example | Therapeutic Potential |

| (S)-5-hydroxyhex-1-en-3-one | (2S)-2-methyl-2,3-dihydropyran-4-one | Intermediate for various pharmaceuticals |

| Alkyl (S)-3-hydroxybutyrate | (2S)-2-methyltetrahydropyran-4-one | Chiral building block for drug synthesis |

| (S)-propylene oxide | (S)-5-hydroxyhex-1-en-3-one | Precursor to chiral tetrahydropyranones |

Table 1: Examples of precursors and their conversion to key intermediates for pharmaceutical synthesis. Data sourced from acs.org.

Development of Chiral Drug Candidates

The development of new chiral drugs is a cornerstone of modern medicinal chemistry. wikipedia.orgnih.gov The use of enantiomerically pure starting materials like this compound is a critical strategy to ensure the stereochemical integrity of the final drug candidate. nih.govmdpi.com The synthesis of complex molecules often involves the coupling of different chiral fragments, and this compound provides a reliable source of a key chiral motif. The ability to perform diastereoselective reactions on this scaffold allows for the creation of multiple stereocenters with high control, which is crucial for optimizing the interaction of a drug with its biological target. acs.org

Development of Novel Organic Molecules and Materials

Beyond its role in the life sciences, this compound and its derivatives are valuable starting materials for the creation of novel organic molecules and materials. The reactivity of the ketone and the chirality of the molecule can be exploited to construct unique molecular architectures. For instance, the use of related tetrahydropyran structures as solvents in organic reactions, such as olefin metathesis, highlights the broader utility of this class of compounds in chemical synthesis. nih.govnih.gov The development of new synthetic methodologies often utilizes such building blocks to explore new chemical space and create molecules with unique properties. researchgate.netorganic-chemistry.org While specific applications in materials science for this exact compound are not extensively documented, the principles of using chiral synthons to create ordered molecular structures are well-established in the field.

Future Perspectives and Emerging Research Directions

Innovations in Asymmetric Synthesis of Chiral Tetrahydropyranones

The efficient and stereoselective synthesis of chiral tetrahydropyranones, including the (R)-enantiomer of 2-methyltetrahydropyran-4-one, remains a significant focus of research. Future developments are centered on creating more atom-economical, sustainable, and highly selective synthetic routes.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules without the need for metal catalysts. rsc.org Future research will likely focus on the development of novel chiral organocatalysts, such as sophisticated amine or phosphoric acid derivatives, to facilitate domino reactions. rsc.org For instance, one-pot Michael-hemiacetalization sequences using α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds, catalyzed by chiral hydrogen-bonding catalysts, offer a direct route to highly functionalized tetrahydropyranols. nih.gov These precursors can then be converted to the target ketone. The refinement of these catalysts to enhance diastereoselectivity and enantioselectivity for substrates leading to the (R)-2-methyltetrahydropyran-4-one core is a key area of investigation. nih.gov

Biocatalysis: The use of enzymes in synthesis offers unparalleled selectivity under mild conditions. nih.gov Ketoreductases (KREDs) are particularly promising for the asymmetric reduction of precursor ketones to generate chiral alcohols, which can then be oxidized to the desired chiral ketone. mdpi.com Future work will involve enzyme engineering and directed evolution to create KREDs with tailored substrate specificity for precursors of this compound. mdpi.com Additionally, lipase-catalyzed kinetic resolutions of racemic intermediates represent another viable and sustainable strategy that will continue to be optimized. nih.govunito.it

Chiral Pool Synthesis: Utilizing readily available, inexpensive chiral starting materials from the "chiral pool" is a classic and effective strategy. Routes starting from materials like (S)-propylene oxide or alkyl (S)-3-hydroxybutyrate have been developed for the synthesis of the enantiomeric (S)-2-methyltetrahydropyran-4-one. researchgate.netacs.org A key challenge in these multi-step syntheses is the preservation of optical purity. Research has shown that cyclization conditions are critical; for example, an acid-catalyzed intramolecular oxy-Michael reaction can lead to racemization, whereas a palladium-catalyzed oxidative ring closure followed by hydrogenation can preserve the stereocenter's integrity. acs.org Future efforts will aim to discover new cyclization methods and starting materials from biomass, such as pentoses, to create more sustainable and efficient pathways to these chiral heterocycles. nih.gov

Exploration of Novel Reactions and Derivatizations of this compound

The synthetic potential of this compound is far from exhausted. Its bifunctional nature, containing both a ketone and a chiral ether ring, allows for a wide array of chemical transformations.

Reactions at the Carbonyl Group: The ketone functionality is a versatile handle for derivatization. Future research will explore novel reactions beyond standard transformations. This includes the development of stereoselective additions to the carbonyl group to create tertiary alcohols, which are themselves valuable chiral building blocks. Furthermore, the formation of complex heterocyclic systems through condensation reactions with various binucleophiles is an area ripe for exploration. The synthesis of oximes and other nitrogen-containing derivatives from the ketone could lead to compounds with interesting biological activities. gcms.cz

Ring-Based Transformations: While the tetrahydropyran (B127337) ring is generally stable, its reactivity can be harnessed. For example, ring-opening reactions under specific conditions could provide access to functionalized acyclic chiral compounds. Conversely, reactions that modify the ring, such as C-H activation at positions other than the stereocenter, could introduce new functional groups and create highly complex molecular architectures. organic-chemistry.org

Derivatization for Analysis and Function: Derivatization is crucial not only for synthesis but also for analysis. The development of new derivatizing agents will facilitate the analysis of this compound and its products by techniques like gas chromatography (GC) and mass spectrometry. gcms.cz Reagents that react specifically with the ketone, such as those forming oximes or hydrazones, can improve volatility and chromatographic behavior. gcms.cz Moreover, derivatization can be used to attach fluorescent tags or other labels, enabling new detection methods. For instance, reagents like 2,4-diphenyl-pyranylium tetrafluoroborate (B81430) (DPP-TFB) or 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) could be adapted to create derivatives with enhanced ionization efficiency in mass spectrometry. mdpi.com

Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A thorough understanding of the three-dimensional structure, conformational preferences, and electronic properties of this compound is essential for predicting its reactivity and interactions.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced NMR techniques will provide deeper insights. nih.gov The characteristic ¹³C NMR resonance for the carbonyl carbon appears significantly downfield (typically 190-215 ppm). libretexts.org Protons on the carbon adjacent to the carbonyl (the α-carbon) are deshielded and appear in the 2.0-2.5 ppm range in the ¹H NMR spectrum. oregonstate.edu Future studies will likely employ chiral solvating or derivatizing agents to better resolve enantiomeric impurities and to study intermolecular interactions.

Infrared (IR) Spectroscopy: The C=O stretching vibration is a strong and sharp absorption in the IR spectrum, typically appearing around 1715-1720 cm⁻¹ for a saturated six-membered ring ketone. oregonstate.edupressbooks.pub High-resolution IR spectroscopy, combined with computational models, can probe subtle conformational changes.

Mass Spectrometry (MS): Mass spectrometry provides key information on molecular weight and fragmentation patterns. A common fragmentation pathway for ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. oregonstate.edufiveable.me Advanced MS techniques, such as ion mobility-mass spectrometry, could be used to separate and characterize different conformers of the molecule.

Chiral Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful for determining the absolute configuration of chiral molecules. Future work will involve applying these techniques to this compound and its derivatives to confirm stereochemistry and study chiroptical properties in different environments. researchgate.net

Computational Studies: High-level quantum chemical calculations are becoming indispensable for understanding molecular properties. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate the most stable molecular structures, predict spectroscopic data (NMR, IR), and determine thermodynamic properties like enthalpies of formation. researchgate.netmdpi.com Computational studies can also elucidate reaction mechanisms, such as the thermal decomposition of the pyran ring, and predict the activation energies for various transformations, guiding experimental design. mdpi.com

Expanded Applications in Material Science and Advanced Functional Molecules

The unique chiral structure of this compound makes it an attractive synthon for the creation of sophisticated materials and molecules with specific functions.

Functional Molecules: The tetrahydropyran ring is a "privileged scaffold" found in numerous natural products and bioactive molecules. rsc.org Chiral tetrahydropyran derivatives have shown significant potential as HIV protease inhibitors, where the cyclic ether oxygen can form crucial hydrogen bonds within the enzyme's active site. nih.gov The defined stereochemistry of this compound makes it an ideal starting point for the synthesis of new, potent, and selective therapeutic agents. Its structure could be incorporated into novel inhibitors for various enzymes or receptors where three-dimensional shape is critical for activity.

Material Science: The field of chiral materials is rapidly expanding, with applications in optics, electronics, and sensing. youtube.comyoutube.com

Chiral Dopants: this compound could serve as a precursor to chiral dopants for liquid crystal phases, inducing helical superstructures that are the basis for advanced display technologies and optical sensors.

Polymer Science: It can be used as a chiral monomer or an initiator in polymerization reactions to create polymers with helical structures. These chiral polymers can exhibit unique optical properties, such as the ability to selectively reflect circularly polarized light, making them useful for optical filters and anti-glare coatings. youtube.com

Functional Surfaces: By anchoring derivatives of this compound to surfaces, it is possible to create chiral stationary phases for enantioselective chromatography or surfaces that can selectively recognize and bind other chiral molecules.

The continued exploration of this versatile chiral building block is set to drive innovation across multiple scientific disciplines, from fundamental organic synthesis to the development of next-generation technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2-Methyltetrahydropyran-4-one, and how can reaction conditions be optimized for yield and enantiomeric excess?

- Methodology :

- Retrosynthetic Analysis : Use AI-powered tools (e.g., Template_relevance models) to predict feasible routes, prioritizing one-step syntheses for efficiency .

- Enantioselective Synthesis : Employ chiral auxiliaries or asymmetric catalysis to enhance enantiomeric excess. For example, ketone reduction via stereoselective hydrogenation or enzymatic resolution .

- Optimization : Adjust parameters like temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading. Monitor progress via TLC or GC-MS to isolate intermediates and minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm ring conformation and methyl group orientation. NOESY experiments can resolve stereochemical ambiguities .

- X-ray Crystallography : Resolve absolute configuration for chiral centers, particularly when discrepancies arise in optical rotation data .

- Chiral HPLC : Quantify enantiomeric purity using chiral stationary phases (e.g., amylose-based columns) .

Q. How is this compound utilized as a chiral building block in asymmetric synthesis?

- Methodology :

- Functionalization : Introduce substituents via nucleophilic additions to the ketone group, leveraging steric effects from the methyl group to direct regioselectivity .

- Applications : Synthesize bioactive molecules (e.g., terpenoids, pharmaceuticals) by retaining the tetrahydropyran scaffold’s rigidity and stereochemical integrity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported reactivity data between this compound and structurally analogous compounds (e.g., sulfur-containing analogs)?

- Methodology :

- Comparative Reactivity Studies : Systematically compare reaction outcomes (e.g., oxidation rates, nucleophilic additions) under identical conditions. For example, sulfur analogs may exhibit faster thiophilic reactions due to lone-pair accessibility .

- Computational Modeling : Use DFT calculations to analyze electronic and steric differences, such as the electron-withdrawing effects of sulfur vs. oxygen in the ring .

Q. How can computational chemistry aid in predicting the stereoselective outcomes of reactions involving this compound?

- Methodology :

- Transition State Analysis : Apply molecular docking or QM/MM simulations to model steric interactions during nucleophilic attacks. For instance, predict preferential attack trajectories based on methyl group orientation .

- Machine Learning : Train models on existing stereochemical data to forecast enantioselectivity in novel catalytic systems .

Q. What experimental approaches are used to investigate the kinetic parameters and mechanistic pathways of nucleophilic additions to this compound?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., proton transfer vs. bond formation) .

- In Situ Monitoring : Use stopped-flow IR or UV-Vis spectroscopy to capture transient intermediates, such as enolates or oxocarbenium ions .

Key Considerations for Experimental Design

- Contradiction Management : Replicate conflicting studies under standardized conditions (e.g., solvent, temperature) to isolate variables .

- Stereochemical Validation : Combine experimental (X-ray) and computational (DFT) data to resolve ambiguous configurations .

- Safety Protocols : Adopt ECHA guidelines for handling volatile intermediates and toxic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.